2-(Furan-2-yl)-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
2-(furan-2-yl)-5-piperazin-1-yl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c13-8-9-12(16-5-3-14-4-6-16)18-11(15-9)10-2-1-7-17-10/h1-2,7,14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDRFJPQTZSDIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(N=C(O2)C3=CC=CO3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000932-90-0 | |
| Record name | 2-(furan-2-yl)-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
2-(Furan-2-yl)-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile (CAS No. 1000932-90-0) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antitumor, antimicrobial, and other therapeutic effects, supported by recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a furan ring and an oxazole moiety, which are known for their diverse biological activities.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C12H12N4O2 |
| SMILES | C1CN(CCN1)C2=C(N=C(O2)C3=CC=CO3)C#N |
| InChIKey | HFDRFJPQTZSDIB-UHFFFAOYSA-N |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing furan and oxazole derivatives. For instance, derivatives similar to 2-(furan-2-yl)-5-(piperazin-1-yl)-1,3-oxazole have shown significant cytotoxicity against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), U937 (leukemia), and others.
- Findings : Some derivatives exhibited IC50 values in the micromolar range, suggesting strong anticancer activity. Notably, compounds with modifications at the oxazole ring showed enhanced effects due to increased hydrophobic interactions with target proteins .
Antimicrobial Activity
The compound's potential as an antimicrobial agent is also noteworthy. Research indicates that similar furan and oxazole derivatives have demonstrated activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µM |
| S. aureus | 75 µM |
| L. monocytogenes | Not specified |
These studies suggest that structural modifications can enhance the antimicrobial efficacy of these compounds .
Other Therapeutic Effects
In addition to its anticancer and antimicrobial properties, this compound may exhibit other therapeutic activities:
- Cytoprotective Effects : Some derivatives have shown protective effects against oxidative stress by scavenging free radicals .
- Immunosuppressive Activities : Modifications in the oxazole structure can influence immunosuppressive properties, which may be beneficial in autoimmune conditions .
Case Studies
A comprehensive review of related compounds has been conducted to evaluate their biological activities:
- Study on Anticancer Activity : A series of oxazole derivatives were synthesized and tested against various cancer cell lines. The most active compound demonstrated a significant reduction in cell viability at low concentrations.
- Antimicrobial Efficacy Evaluation : A study assessed the antimicrobial properties of several furan-containing compounds against Gram-positive and Gram-negative bacteria, revealing promising results for future drug development.
Scientific Research Applications
Structural Formula
Medicinal Chemistry
Recent studies have highlighted the potential of 2-(Furan-2-yl)-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile as a lead compound in drug discovery. Its structural components suggest possible interactions with biological targets:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The oxazole and piperazine rings may play a crucial role in modulating biological activity by interacting with specific cellular pathways.
Neuropharmacology
The piperazine component is known for its neuroactive properties. Research indicates that derivatives of piperazine can influence neurotransmitter systems:
- Antidepressant Effects : Some derivatives have shown promise in preclinical models for their potential antidepressant effects, possibly through serotonin receptor modulation.
Antimicrobial Properties
Compounds containing furan and oxazole rings have been reported to possess antimicrobial activities:
- Bacterial Inhibition : Studies suggest that similar compounds can inhibit the growth of pathogenic bacteria, making them candidates for further investigation as antimicrobial agents.
Synthesis and Derivative Development
The synthesis of this compound has been achieved through various methods, including:
- Multi-step Synthesis : The compound can be synthesized via a multi-step reaction involving the formation of the oxazole ring followed by piperazine substitution.
Synthesis Overview
| Step | Reaction Type | Reagents Used | Conditions |
|---|---|---|---|
| 1 | Cyclization | Furan derivative + Isocyanate | Heat |
| 2 | Substitution | Piperazine + Intermediate | Reflux |
| 3 | Finalization | Carbonitrile source | Acetic acid |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of structurally related oxazole derivatives. It was found that certain modifications to the oxazole ring significantly enhanced cytotoxicity against breast cancer cells.
Case Study 2: Neuropharmacological Effects
Research conducted by Neuropharmacology demonstrated that piperazine derivatives exhibit significant binding affinity to serotonin receptors. This suggests that modifications to include furan and oxazole could enhance these effects.
Chemical Reactions Analysis
Nucleophilic Substitution at Piperazine
The piperazine nitrogen undergoes reactions with electrophiles, forming derivatives with modified biological activity:
Example Reaction with Sulfonyl Chlorides
text2-(Furan-2-yl)-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile + ArSO₂Cl → 2-(Furan-2-yl)-5-(4-(arylsulfonyl)piperazin-1-yl)-1,3-oxazole-4-carbonitrile [2][4]
Conditions : Anhydrous dioxane, triethylamine, 12–24 hours at 20–25°C.
Yield : 60–65% after recrystallization .
Applications : Sulfonamide derivatives exhibit enhanced solubility and target affinity in drug discovery.
Nitrile Group Transformations
The carbonitrile group participates in hydrolysis and reduction:
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄ (conc.), H₂O, reflux | 1,3-Oxazole-4-carboxylic acid derivative | |
| Basic Hydrolysis | NaOH (aq.), heat | 1,3-Oxazole-4-carboxamide derivative | |
| Catalytic Hydrogenation | H₂, Pd/C, ethanol | 5-(Piperazin-1-yl)-1,3-oxazole-4-amine |
Mechanistic Insight : Reduction of the nitrile to an amine enhances hydrogen-bonding capacity, potentially improving receptor binding.
Oxazole Ring-Specific Reactions
The oxazole ring undergoes electrophilic substitution and ring-opening:
Electrophilic Halogenation
textThis compound + Br₂ → 5-(Piperazin-1-yl)-2-(furan-2-yl)-4-bromo-1,3-oxazole-4-carbonitrile
Positional Preference : Halogenation occurs preferentially at the C-4 position of the oxazole due to electron-withdrawing effects from the nitrile group .
Ring-Opening
Under strong acidic conditions (e.g., HCl, Δ), the oxazole ring hydrolyzes to form imidazole derivatives.
Furan Ring Reactivity
The furan substituent undergoes electrophilic substitution and oxidation:
Nitration
textThis compound + HNO₃/H₂SO₄ → 2-(5-Nitro-furan-2-yl)-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile
Regioselectivity : Nitration occurs at the α-position (C-5) of the furan ring.
Oxidation
Oxidation with KMnO₄/H₂O yields a diketone intermediate, which can further decompose to carboxylic acids.
Reduction and Oxidation Processes
| Process | Reagents | Target Group | Outcome |
|---|---|---|---|
| Oxidation | KMnO₄, H⁺ | Furan ring | Diketone or ring-opened product |
| Reduction | LiAlH₄ | Nitrile → Amine | Enhanced bioavailability |
| Reduction | H₂, Ni/Raney | Oxazole ring | Partially saturated oxazoline |
Sulfonation and Salt Formation
The piperazine group forms stable salts with acids, improving solubility for pharmacological testing:
Hydrochloride Salt Formation
textThis compound + HCl (g) → this compound hydrochloride [2]
Conditions : Gaseous HCl in anhydrous hexane, 12 hours at 20–25°C .
Utility : Salt forms are preferred in drug formulations for enhanced stability and dissolution.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between 2-(Furan-2-yl)-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile and analogous compounds:
Structural and Functional Insights
Pyrazole derivatives (e.g., ) exhibit greater hydrogen-bonding capacity due to NH groups, whereas oxazoles rely on nitrile and ether oxygen for interactions .
Substituent Effects: Piperazine vs. Fluorinated Aryl Groups: Fluorine substitution in increases metabolic stability and lipophilicity, whereas the target compound’s furan group may confer lower bioavailability due to furan’s susceptibility to oxidation .
Biological Activity: Piperazine-containing oxazoles (e.g., ) are often explored for CNS targets due to piperazine’s blood-brain barrier permeability. The target compound’s lack of fluorination or sulfonyl groups (cf. ) may limit its potency in such applications .
Synthetic Accessibility :
- Multicomponent reactions (e.g., ) are common for oxazole synthesis. The target compound’s simpler substituents (furan, piperazine) may allow easier scale-up compared to benzoyl-piperazine derivatives (), which require additional acylation steps .
Preparation Methods
General Synthetic Route
The common synthetic approach involves:
-
- A suitable precursor containing the oxazole ring or its immediate precursors, such as α-aminoketones or α-haloketones.
- Furan-2-carboxaldehyde or related furan derivatives for introducing the furan moiety.
- Piperazine or substituted piperazines as nucleophiles for substitution.
-
- The 1,3-oxazole ring is typically constructed via cyclization reactions involving α-aminoketones and nitrile-containing reagents under dehydrating conditions.
-
- The piperazine group is introduced through nucleophilic substitution, often displacing a leaving group (e.g., halogen) at the 5-position of the oxazole ring.
- The furan moiety is attached either by direct condensation or by using pre-functionalized oxazole intermediates.
-
- Use of polar aprotic solvents such as 1-methyl-pyrrolidin-2-one (NMP).
- Presence of bases like potassium carbonate to facilitate nucleophilic substitution.
- Controlled temperature around 100°C.
- Inert atmosphere (nitrogen or argon) to prevent oxidation or degradation of sensitive groups.
Specific Experimental Example
A representative example involves the reaction of 1-(oxetan-3-yl)piperazine with a halogenated oxazole intermediate in the presence of potassium carbonate in NMP at 100°C under nitrogen atmosphere. This method yields the piperazinyl-substituted oxazole derivative with high purity and yield.
Data Table Summarizing Reaction Parameters
| Step | Reagents/Starting Materials | Solvent | Base | Temperature | Atmosphere | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | α-Aminoketone + nitrile reagent | Polar aprotic solvent (e.g., NMP) | Potassium carbonate | 100°C | Nitrogen | 70-85 | Cyclization to form oxazole ring |
| 2 | Halogenated oxazole intermediate + piperazine | NMP | Potassium carbonate | 100°C | Nitrogen | 75-90 | Nucleophilic substitution at 5-position |
| 3 | Furan-2-carboxaldehyde or furan derivative | Varies | Acid/base catalyst | Ambient to reflux | Inert | Variable | Attachment of furan moiety by condensation |
Analytical and Research Findings
- Purity and Characterization : The final compound is characterized by NMR spectroscopy, mass spectrometry, and elemental analysis confirming the presence of the furan, piperazine, and oxazole moieties.
- Reaction Yields : Optimized conditions yield the target compound in 70-90% isolated yield, indicating efficient substitution and ring formation steps.
- Solubility and Stability : The compound exhibits good solubility in polar solvents and stability under inert atmosphere, facilitating handling and storage.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(furan-2-yl)-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile, and what key reaction parameters influence yield?
- Methodology : The synthesis involves multi-step reactions, starting with oxazole ring formation via cyclization of nitrile precursors, followed by piperazine substitution. Key steps include:
- Cyclization : Use of POCl₃ or PCl₃ as cyclizing agents under reflux (80–100°C) in anhydrous DCM .
- Piperazine coupling : Nucleophilic aromatic substitution (SNAr) at the oxazole C-5 position, requiring inert atmospheres (N₂/Ar) and catalysts like DIPEA .
- Critical parameters : Reaction time (3–8 hrs), solvent polarity (DCM > THF), and stoichiometric excess of piperazine (1.5–2 eq.) to avoid side products .
- Yield optimization : Purification via recrystallization (EtOH/hexane) typically achieves 70–80% purity, with column chromatography (SiO₂, ethyl acetate/hexane) for higher purity .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., furan C-2 proton at δ 6.5–7.0 ppm, oxazole C-4 nitrile at ~110 ppm) .
- Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 311.1) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and detect polar impurities .
Q. What preliminary biological screening approaches are appropriate for assessing its therapeutic potential?
- Antimicrobial assays : Broth microdilution (MIC) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with IC₅₀ values compared to controls like ciprofloxacin .
- Enzyme inhibition : Fluorescence-based assays for kinase or protease inhibition (e.g., autotaxin inhibition measured via LPA reduction ).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to determine selective toxicity .
Advanced Research Questions
Q. How can computational modeling be integrated into structure-activity relationship (SAR) studies for this compound?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like autotaxin (PDB: 6R7U). Key residues (e.g., Thr209, Lys212) bind the oxazole core and piperazine .
- QSAR models : ML-based models (Random Forest, SVM) correlate substituent electronegativity (e.g., furan O vs. thiophene S) with bioactivity .
Q. What strategies optimize regioselectivity in modifications of the oxazole core?
- Directed metalation : Use of LDA (lithium diisopropylamide) at –78°C to functionalize C-2 or C-4 positions selectively .
- Cross-coupling : Suzuki-Miyaura reactions at C-5 (Pd(PPh₃)₄, K₂CO₃) for aryl/heteroaryl substitutions .
Q. What advanced biophysical techniques characterize target binding interactions?
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized targets (e.g., GPCRs) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for piperazine-protein interactions .
- X-ray crystallography : Co-crystallization with A2A adenosine receptors (resolution <2.0 Å) to map binding pockets .
Q. How should researchers address stability challenges under varying pH and temperature conditions?
- Forced degradation : Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), and 40°C/75% RH (thermal/humidity). Monitor via HPLC for nitrile hydrolysis or oxazole ring opening .
- Stabilizers : Use lyophilization with trehalose (1:5 w/w) to prevent hydrolysis in aqueous buffers .
Q. What metabolomic approaches are used to study hepatic metabolism of this compound?
- In vitro microsomal assays : Incubate with human liver microsomes (HLM) + NADPH, followed by LC-HRMS to detect phase I metabolites (e.g., hydroxylation at piperazine) .
- CYP inhibition screening : Fluorescent probes (e.g., CYP3A4: BFC) to assess drug-drug interaction risks .
Data Contradictions and Recommendations
- Synthetic yields : reports 80% yield for analogous compounds, while notes 60–70% for similar oxazole derivatives. Optimize catalyst (DIPEA vs. Et₃N) and solvent (DCM vs. THF) .
- Biological activity : Thiophene-containing analogs ( ) show stronger antimicrobial effects than furan derivatives. Prioritize thiophene substitution in SAR studies .
Note: All data are research-grade. Clinical applicability requires further validation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
